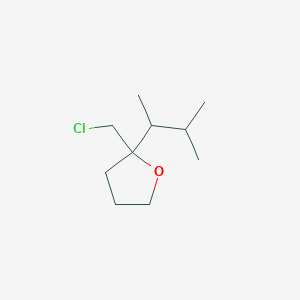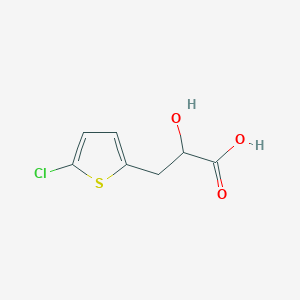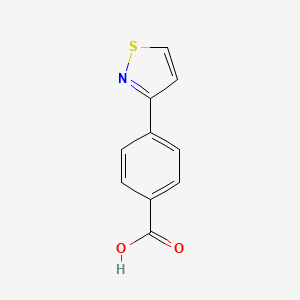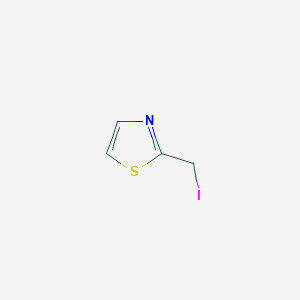
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane is an organic compound that belongs to the class of oxolanes Oxolanes are five-membered cyclic ethers containing one oxygen atom This compound is characterized by the presence of a chloromethyl group and a 3-methylbutan-2-yl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane can be achieved through several synthetic routes. One common method involves the reaction of 2-(3-methylbutan-2-yl)oxolane with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:
2-(3-methylbutan-2-yl)oxolane+Cl2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced chlorinating agents and catalysts can enhance the efficiency of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium hydroxide, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, ethers, and thioethers.
Oxidation Reactions: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: The major product is 2-(3-methylbutan-2-yl)oxolane.
Scientific Research Applications
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized oxolanes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution, leading to the formation of various derivatives. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)oxolane: Lacks the 3-methylbutan-2-yl group, making it less sterically hindered.
2-(Bromomethyl)-2-(3-methylbutan-2-yl)oxolane: Contains a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
2-(Hydroxymethyl)-2-(3-methylbutan-2-yl)oxolane: Contains a hydroxymethyl group, making it more hydrophilic.
Uniqueness
2-(Chloromethyl)-2-(3-methylbutan-2-yl)oxolane is unique due to the presence of both a chloromethyl group and a 3-methylbutan-2-yl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H19ClO |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
2-(chloromethyl)-2-(3-methylbutan-2-yl)oxolane |
InChI |
InChI=1S/C10H19ClO/c1-8(2)9(3)10(7-11)5-4-6-12-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
OUTKEYDBLGUOFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1(CCCO1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)




![4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13193499.png)
![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)

![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride](/img/structure/B13193509.png)

![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)


